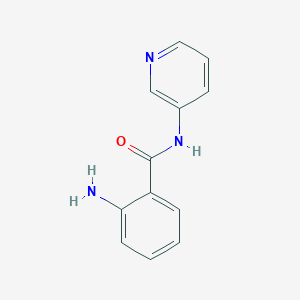

2-amino-N-(pyridin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-N-(pyridin-3-yl)benzamide is an organic compound with the molecular formula C12H11N3O. It is a derivative of benzamide, where the amide nitrogen is substituted with a pyridin-3-yl group and the benzene ring is substituted with an amino group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(pyridin-3-yl)benzamide typically involves the reaction of isatoic anhydride with 2-aminopyridine. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions for several hours. The reaction mixture is then concentrated under reduced pressure, and the product is purified by column chromatography using a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyridinyl and benzamide moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

The biological evaluation of 2-amino-N-(pyridin-3-yl)benzamide has revealed its potential as a therapeutic agent in various fields:

- Histone Deacetylase Inhibition : Compounds related to this compound have been studied for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression. The benzamide derivatives exhibit promising inhibitory activity, suggesting their potential utility in cancer therapy .

- Pharmacological Profiles : Research has indicated that derivatives of this compound possess pharmacological profiles that may target specific pathways involved in tumor growth and metastasis. For instance, compounds featuring this scaffold have shown activity against c-Met, a receptor tyrosine kinase involved in cancer cell proliferation and survival .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound derivatives:

Mecanismo De Acción

The mechanism of action of 2-amino-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

2-amino-N-(pyridin-2-yl)benzamide: Similar structure but with the pyridinyl group at the 2-position.

3-amino-N-(pyridin-2-yl)benzamide: Similar structure but with the amino group at the 3-position and the pyridinyl group at the 2-position.

Uniqueness

2-amino-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amino and pyridinyl groups influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Actividad Biológica

2-amino-N-(pyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzamide moiety substituted with an amino group and a pyridine ring. This specific arrangement contributes to its unique biological activity profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, a study evaluated the anticancer activity against the A549 human lung cancer cell line, revealing that certain derivatives showed higher efficacy than the standard drug imatinib. The compounds induced apoptosis and inhibited cell proliferation at low micromolar concentrations (IC50 values ranging from 25.72 ± 3.95 μM) .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Comparison Drug | Notes |

|---|---|---|---|---|

| This compound | A549 | 25.72 ± 3.95 | Imatinib | Higher efficacy than imatinib |

| Derivative A | MCF-7 | 45.2 ± 13.0 | DOX | Induces apoptosis |

| Derivative B | U87 | <50 | - | Significant tumor growth suppression |

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro studies indicated that it exhibits significant activity against various Gram-positive and Gram-negative bacterial strains, as well as fungal species. The activity was comparable to or greater than that of commercial antibiotics .

Table 2: Antimicrobial Activity

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Antibacterial | 10 μg/mL |

| Staphylococcus aureus | Antibacterial | 5 μg/mL |

| Candida albicans | Antifungal | 15 μg/mL |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been reported to act as an agonist for GPR52, influencing neurosignaling pathways, and may also affect angiogenesis through VEGFR-2 interactions .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is stable at room temperature and exhibits favorable absorption characteristics, making it a candidate for further development in drug formulations .

Case Studies

- Cancer Treatment : In a preclinical study, derivatives of this compound were tested in tumor-bearing mice, showing significant tumor growth suppression compared to control groups.

- Infection Control : Another study focused on the antibacterial properties against Mycobacterium tuberculosis, demonstrating effective inhibition of bacterial growth at low concentrations.

Propiedades

IUPAC Name |

2-amino-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-8H,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNACUADYYQPXOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356575 |

Source

|

| Record name | 2-amino-N-(pyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76102-92-6 |

Source

|

| Record name | 2-amino-N-(pyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.